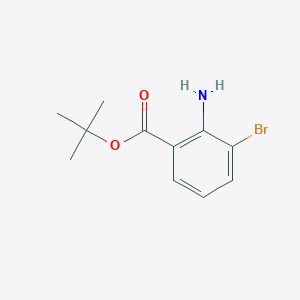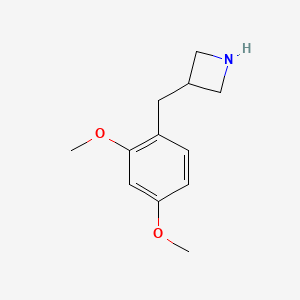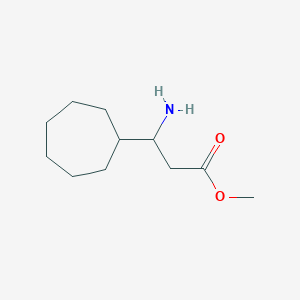
(3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a cyclopropyl group with an ethoxycarbonyl substituent, making it a versatile intermediate in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester typically involves the reaction of (3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Starting Materials: (3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid, pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The crude product is purified using column chromatography or recrystallization.
Quality Control: Analytical techniques such as NMR, IR, and HPLC are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
(3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
(3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of fine chemicals and materials science.
作用机制
The mechanism of action of (3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki–Miyaura coupling but lacks the cyclopropyl and ethoxycarbonyl groups.
3-Chlorophenylboronic Acid Pinacol Ester: Similar structure but with a chlorine substituent instead of the ethoxycarbonyl group.
3-Ethoxycarbonylphenylboronic Acid Pinacol Ester: Similar but with a phenyl group instead of the cyclopropyl group.
Uniqueness
(3-(Ethoxycarbonyl)-2,2-dimethylcyclopropyl)boronic acid pinacol ester is unique due to its cyclopropyl ring, which imparts strain and reactivity, and the ethoxycarbonyl group, which provides additional functionalization options. This combination makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules with specific structural features.
属性
分子式 |
C14H25BO4 |
|---|---|
分子量 |
268.16 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H25BO4/c1-8-17-11(16)9-10(12(9,2)3)15-18-13(4,5)14(6,7)19-15/h9-10H,8H2,1-7H3 |
InChI 键 |
JXXBRNXZNXWTOH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)



![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)


![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
